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SodiumAescinate

Cat. No.: B1173160
CAS No.: 152-94-4
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Description

Evolution of Academic Inquiry into Sodium Aescinate as a Research Compound

Academic interest in Sodium Aescinate has evolved significantly from initial studies focusing on its traditional uses in managing conditions characterized by edema and inflammation. Early research laid the groundwork by identifying its primary effects, such as reducing capillary permeability and enhancing venous tone. patsnap.compatsnap.combioline.org.br This foundational knowledge spurred further investigation into the specific components of the aescin mixture and their individual contributions to the observed biological activities. The development of more sophisticated analytical techniques has allowed researchers to better characterize the composition of Sodium Aescinate and study the pharmacokinetics and pharmacodynamics of its individual constituents in experimental models. ingentaconnect.comtandfonline.com The recognition of its multi-faceted actions has driven a shift towards exploring its potential in a broader range of pathological conditions beyond vascular disorders.

Contemporary Research Paradigms and Theoretical Frameworks for Sodium Aescinate Investigation

Contemporary research on Sodium Aescinate employs a range of advanced paradigms and theoretical frameworks. Investigations often center on its modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival. patsnap.comfrontiersin.orgscirp.orgfrontiersin.orgresearchgate.netnih.govpatsnap.comnih.gov Theoretical frameworks frequently involve studying its interaction with specific enzymes, receptors, and transcription factors. For instance, research explores its inhibitory effects on enzymes like hyaluronidase (B3051955) and elastase, which are crucial for maintaining extracellular matrix integrity. patsnap.compatsnap.com Furthermore, significant attention is given to its influence on inflammatory pathways, particularly the NF-κB pathway, and its antioxidant properties, often framed within the context of reducing cellular damage caused by reactive oxygen species. patsnap.comfrontiersin.orgresearchgate.netnih.govresearchgate.net Emerging research is also investigating its impact on specific cellular processes like apoptosis and ferroptosis in the context of various diseases. frontiersin.orgd-nb.inforesearchgate.net

Significance of Sodium Aescinate in Preclinical and Translational Research Methodologies

Sodium Aescinate holds significant value in preclinical and translational research due to its established biological activities and relatively well-characterized profile. It serves as a valuable tool in in vitro studies to investigate mechanisms related to inflammation, vascular permeability, and cellular responses. oup.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net In vivo animal models, including rodents and zebrafish, are extensively used to evaluate its efficacy in reducing edema, inflammation, and improving microcirculation in various disease models, such as those for chronic venous insufficiency, trauma, and neurological injuries. bioline.org.brfrontiersin.orgscirp.orgfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net Translational research methodologies involve bridging findings from preclinical studies to potential clinical applications, although the focus here remains strictly on the research compound aspect, not clinical use guidelines. Studies exploring optimized delivery systems, such as liposomes, represent a translational research effort aimed at improving its research utility and potential efficacy in vivo. tandfonline.com

Overview of Major Preclinical Research Areas and Emerging Scientific Interest in Sodium Aescinate

Preclinical research on Sodium Aescinate spans several major areas, driven by its anti-inflammatory, anti-edematous, and vasoactive properties. Key research areas include:

Edema and Inflammation: Investigating its effects on reducing fluid accumulation and modulating inflammatory responses in various tissue injury models. patsnap.commdpi.compatsnap.combioline.org.brresearchgate.net

Vascular Disorders: Studying its impact on venous tone, capillary permeability, and microcirculation in models of venous insufficiency and related conditions. patsnap.compatsnap.combioline.org.br

Wound Healing: Exploring its potential to enhance wound contraction and tissue regeneration, particularly in compromised healing environments like diabetes. researchgate.netselleckchem.commedchemexpress.com

Neuroprotection: Researching its protective effects on neuronal cells and its role in mitigating neuroinflammation and oxidative stress in models of brain and spinal cord injury, as well as neuropathic pain. frontiersin.orgscirp.orgresearchgate.netnih.govnih.govresearchgate.net

Organ Injury: Investigating its protective effects in models of acute kidney injury and pancreatic fibrosis, exploring underlying mechanisms like ferroptosis and signaling pathway modulation. tandfonline.comfrontiersin.orgpatsnap.comd-nb.inforesearchgate.net

Cancer Research: Emerging interest in its potential anti-tumor effects and its influence on cancer cell growth and apoptosis through various pathways. researchgate.netselleckchem.commedchemexpress.com

Emerging scientific interest is particularly focused on the specific molecular targets and signaling pathways through which Sodium Aescinate exerts its effects. Studies utilizing techniques like molecular docking and pathway analysis are providing deeper insights into its interactions with proteins and its influence on complex cellular networks. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.net

Detailed Research Findings and Data Tables

Research has provided detailed insights into the mechanisms and effects of Sodium Aescinate in various preclinical models. For example, studies have demonstrated its ability to inhibit key inflammatory mediators and enzymes.

Biological Target/MarkerEffect of Sodium Aescinate (Preclinical Studies)Reference
HyaluronidaseInhibition patsnap.compatsnap.com
ElastaseInhibition patsnap.compatsnap.com
ProstaglandinsInhibition of Release patsnap.com
LeukotrienesInhibition of Release patsnap.com
NF-κB pathwayInhibition of Activation patsnap.comfrontiersin.orgresearchgate.netnih.gov
TNF-αDecreased Levels (e.g., in diabetic wound healing) researchgate.net
IL-10Increased Levels (e.g., in diabetic wound healing) researchgate.net
NLRP3 inflammasomeInhibition of Activation (e.g., in PTSD model) nih.gov
PI3K/Akt/FOXO1 pathwayInhibition (e.g., in pancreatic fibrosis) frontiersin.orgresearchgate.net

In vivo studies have also provided quantitative data on the effects of Sodium Aescinate on physiological parameters in disease models.

Animal ModelCondition StudiedKey Finding (vs Control)Reference
Diabetic Rats (Excision Wound)Impaired Wound HealingIncreased Wound Contraction, Decreased TNF-α, Increased IL-10 researchgate.net
Rats (Paclitaxel-induced)Neuropathic PainAlleviated Mechanical Allodynia and Heat Hyperalgesia scirp.org
Mice (Caerulein-induced)Chronic Pancreatitis/FibrosisAlleviated Pancreatic Inflammation and Fibrosis frontiersin.orgresearchgate.net
Rats (Upper Limb Trauma Surgery)Early SwellingReduced Swelling Subsidence Time nih.gov
Zebrafish LarvaeCardiotoxicity (Research Model)Induced Cardiac/Pericardial Malformations (at higher doses) mdpi.comresearchgate.net
Mice (RIR model)Renal Ischemia-ReperfusionProtective effect on renal function patsnap.com
Rats (PTSD model)Post-traumatic Stress DisorderImproved behavioral performance, inhibited NLRP3 inflammasome nih.gov

These examples highlight the breadth of preclinical research utilizing Sodium Aescinate to investigate underlying disease mechanisms and potential therapeutic strategies.

Properties

CAS No.

152-94-4

Molecular Formula

C5H8O2

Synonyms

SodiumAescinate

Origin of Product

United States

Molecular and Cellular Pharmacology of Sodium Aescinate

Elucidation of Molecular Targets and Ligand Interaction Dynamics

The molecular targets of sodium aescinate are diverse, involving key proteins and enzymes implicated in inflammatory responses, cellular stress, and tissue integrity. Understanding the dynamics of its interaction with these targets is crucial for elucidating its mechanisms of action.

Investigation of Direct Protein Binding and Receptor Affinity

Studies have explored the ability of sodium aescinate to directly bind to and modulate the activity of specific proteins, particularly those involved in cellular signaling pathways.

Molecular docking simulations and experimental evidence suggest that sodium aescinate interacts with core proteins of the NF-κB signaling pathway. These interactions appear to contribute to its inhibitory effects on inflammation. Specifically, molecular docking studies have indicated that sodium aescinate has a favorable affinity with proteins such as IκK, IκB, and p65, key components of the NF-κB pathway. The calculated binding energies of sodium aescinate to IκK, IκB, and p65 were found to be less than -5 kcal/mol, suggesting a good binding ability nih.gov. Further studies indicated binding energies of -6.8, -6.6, and -8.2 kcal/mol for IκK, IκB, and p65, respectively, suggesting strong affinity frontiersin.org. These bindings may inhibit the phosphorylation and subsequent activation of these proteins nih.gov. Western blot experiments have corroborated these findings, demonstrating that sodium aescinate inhibits the activation of the NF-κB pathway in cellular models nih.govfrontiersin.orgresearchgate.netnih.gov. Inhibition of the NF-κB pathway by sodium aescinate has been linked to reduced expression of inflammatory proteins in microglia cells nih.govresearchgate.netnih.gov. Sodium aescinate has also been shown to target the CARMA3/NF-κB pathway in hepatocellular carcinoma cells medchemexpress.comselleckchem.commedchemexpress.com.

Beyond the NF-κB pathway, research involving molecular docking and dynamics simulations has investigated the interaction of aescin isomers (components of sodium aescinate) with heat shock proteins (HSPs), specifically HSP70 and HSP90. These studies suggest that these isomers can directly bind to the ATP-binding domain of both HSP70 and HSP90. This binding is proposed to competitively inhibit the function of these chaperones researchgate.net. HSP90 is a molecular chaperone involved in the maturation and stability of various client proteins, including those in signaling pathways, and its inhibition can lead to the degradation of these client proteins springernature.comembopress.org. The binding of inhibitors to the ATP-binding site in the N-terminal domain is a predominant mechanism of HSP90 inhibition springernature.com.

While molecular docking has been utilized to explore potential interactions between sodium aescinate and other molecules, such as arginine hydrochloride to reduce irritation in formulations, these studies focus on formulation properties rather than direct protein targets related to its pharmacological activity mdpi.comdntb.gov.uanih.gov.

The interaction of sodium aescinate with its protein targets can involve both competitive binding and potential allosteric modulation. Competitive binding is suggested by the interaction of aescin isomers with the ATP-binding site of HSP70 and HSP90, implying a competition with ATP for this site researchgate.net.

Allosteric modulation occurs when a molecule binds to a site distinct from the active site, inducing a conformational change that affects the protein's activity wikipedia.orgrsc.org. While direct evidence for sodium aescinate acting as an allosteric modulator on specific targets like NF-κB or HSPs is not explicitly detailed in the search results, the complex nature of its interactions with signaling pathways suggests potential allosteric effects. For instance, the binding to IκK, IκB, and p65 within the NF-κB pathway could involve allosteric mechanisms that alter the conformation or interaction of these proteins, thereby inhibiting the pathway's activation nih.govfrontiersin.org.

Research on other compounds interacting with proteins, such as the study on sodium ion binding to the A2A adenosine (B11128) receptor, illustrates how sodium ions can act as allosteric modulators by binding to a distinct site and influencing receptor conformation and ligand binding affinity nih.govnih.gov. This highlights the principle of allosteric modulation as a possible mechanism for sodium aescinate's effects, although specific allosteric sites and their modulation by sodium aescinate on its targets require further investigation.

Identification of Enzyme Inhibition and Activation Mechanisms

Sodium aescinate is known to influence the activity of several enzymes, contributing to its anti-inflammatory and anti-edematous properties.

Sodium aescinate has been shown to inhibit the activity of hyaluronidase (B3051955) and elastase patsnap.compatsnap.com. These enzymes are crucial in the degradation of the extracellular matrix components, specifically hyaluronic acid and elastin, respectively patsnap.compatsnap.com. By inhibiting hyaluronidase, sodium aescinate can help maintain the structural integrity of connective tissues and reduce capillary permeability, thereby limiting fluid leakage and swelling patsnap.compatsnap.comgoogle.com. Inhibition of hyaluronidase can also delay the degradation of hyaluronic acid, which is beneficial in conditions like osteoarthritis google.com. Similarly, the inhibition of elastase contributes to preserving tissue structure patsnap.com. This enzymatic inhibition is considered a key mechanism by which sodium aescinate exerts its anti-edematous effects patsnap.compatsnap.com.

Recent research indicates that sodium aescinate can also inhibit O-GlcNAc-transferase (OGT) activity patsnap.comnih.govdp.tech. OGT is an enzyme that catalyzes the O-GlcNAcylation, a post-translational modification involving the attachment of N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of proteins researchgate.net. This modification plays a role in various cellular processes, including signaling pathway regulation researchgate.netfrontiersin.org.

Studies in models of neuropathic pain have shown that sodium aescinate inhibits OGT-induced O-GlcNAcylation patsnap.comnih.govdp.tech. Overexpression of OGT was found to impede the therapeutic effects of sodium aescinate in these models patsnap.comnih.gov. Further investigation revealed that OGT-induced O-GlcNAc modification can stabilize Toll-like receptor 3 (TLR3), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway patsnap.comnih.gov. Sodium aescinate appears to alleviate neuropathic pain by suppressing OGT-mediated O-GlcNAc modification of TLR3, leading to the inactivation of the MAPK pathway, specifically the p38 MAPK component patsnap.comnih.govresearcher.lifedntb.gov.ua. This suggests that OGT inhibition is a novel molecular mechanism contributing to the pharmacological effects of sodium aescinate, particularly in the context of neuropathic pain patsnap.comnih.gov.

Here is a summary of some key molecular targets and interactions:

Molecular TargetInteraction TypeObserved EffectRelevant Section
NF-κB pathway proteins (IκK, IκB, p65)Direct Binding (Molecular Docking)Inhibition of NF-κB pathway activation2.1.1.1
HSP70Direct Binding (Molecular Docking)Competitive inhibition of function2.1.1.1
HSP90Direct Binding (Molecular Docking)Competitive inhibition of function2.1.1.1
HyaluronidaseEnzyme InhibitionReduced degradation of hyaluronic acid2.1.2.1
ElastaseEnzyme InhibitionReduced degradation of elastin2.1.2.1
O-GlcNAc-transferase (OGT)Enzyme InhibitionReduced protein O-GlcNAcylation2.1.2.2
TLR3 (indirectly via OGT)Modulation of Stabilization (via O-GlcNAc)Inactivation of downstream MAPK signaling pathway2.1.2.2

Investigation of Intracellular Signaling Pathways Modulated by Sodium Aescinate

Studies have investigated the impact of sodium aescinate on a variety of intracellular signaling cascades, highlighting its potential therapeutic effects through modulating inflammatory and pro-survival pathways.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation Research

Sodium aescinate has been shown to inhibit the activation of the NF-κB pathway. This transcription factor plays a central role in regulating immune responses and inflammation. By inhibiting NF-κB activation, sodium aescinate can reduce the production of pro-inflammatory cytokines and other mediators. patsnap.com Research in microglia has demonstrated that sodium aescinate inhibits microglial activation both in vivo and in vitro. nih.govfrontiersin.orgresearchgate.net Specifically, it was found to inhibit the activation of microglia in traumatic brain injury and lipopolysaccharide (LPS) mouse models. nih.govfrontiersin.orgresearchgate.net Sodium aescinate also inhibited the expression of inflammatory proteins in BV2 and primary microglia cells. nih.govfrontiersin.orgresearchgate.net Western blot experiments confirmed that SA inhibited the activation of the NF-κB pathway in these cell types. nih.govfrontiersin.orgresearchgate.net Molecular docking studies suggested that sodium aescinate has a favorable affinity with core proteins of the NF-κB pathway. nih.govfrontiersin.orgresearchgate.net Furthermore, SA reduced the phosphorylation of IκK, IκB, and p65 in LPS-induced BV2 cells. frontiersin.org Studies have also indicated that sodium aescinate inhibits hepatocellular carcinoma growth by targeting the CARMA3/NF-κB pathway. medchemexpress.comabmole.com

PI3K/Akt/FOXO1 Signaling Cascade Modulation Studies

Sodium aescinate has been shown to modulate the PI3K/Akt/FOXO1 signaling pathway. This pathway is crucial for cell survival, growth, and proliferation. nih.gov Inhibition of the PI3K/AKT/FOXO1 signaling pathway has been implicated in the pro-apoptotic effects of sodium aescinate on pancreatic stellate cells (PSCs), contributing to the alleviation of pancreatic fibrosis in preclinical models. nih.govresearchgate.netnih.govx-mol.netfrontiersin.org Activation of the PI3K/AKT pathway typically leads to increased phosphorylated FOXO1, which suppresses FOXO1's transcriptional function and promotes cell survival. nih.govfrontiersin.org Conversely, dephosphorylated FOXO1 can induce the expression of genes essential for apoptosis. nih.govfrontiersin.org Studies have highlighted the link between FOXO1 activity and the promotion of apoptosis and reduction of fibrosis. nih.govfrontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, migration, and apoptosis. nih.gov Sodium aescinate has been shown to influence MAPK signaling. In activated pancreatic stellate cells, phosphorylation of ERK and p38 MAPK is often overexpressed. nih.govfrontiersin.org Research using Western blotting has demonstrated that sodium aescinate significantly inhibits both p-ERK and p-p38 MAPK in activated PSCs, supporting its inhibitory effect on PSC activation. nih.govresearchgate.netfrontiersin.org Furthermore, sodium aescinate has been reported to alleviate neuropathic pain by suppressing OGT-mediated O-GlcNAc modification of TLR3, which inactivates the MAPK signaling pathway. nih.govpatsnap.comdntb.gov.ua TLR3-mediated p38 MAPK activation is involved in neuropathic pain relief mediated by SA in in vivo experiments. nih.govpatsnap.com

AKT/NLRP3 Signaling Pathway Interventions

Sodium aescinate has demonstrated protective effects against renal ischemia-reperfusion injury (RIRI) by inhibiting the AKT/NLRP3 signaling pathway. patsnap.comnih.govnih.govresearchgate.netoup.com The NLRP3 inflammasome, a component of the pyroptosis pathway, is significantly activated during RIRI. patsnap.comnih.govnih.govresearchgate.net Activation of the NLRP3 inflammasome leads to the secretion of pro-inflammatory factors like IL-1β and IL-18, exacerbating inflammation and causing renal tubular cell damage and apoptosis. nih.gov Studies have shown that administration of sodium aescinate reduces the expression of pyroptosis-related proteins, including GSDMD, NLRP3, and IL-1β, in RIRI models. patsnap.comnih.govnih.govresearchgate.net Both in vitro and in vivo experiments have confirmed that sodium aescinate exerts an anti-pyroptotic effect by inhibiting the AKT/NLRP3 signaling pathway, ultimately mitigating kidney injury in IRI mice. patsnap.comnih.govnih.govresearchgate.net

SRC Kinase Activation Suppression

Research indicates that sodium aescinate can suppress the activation of SRC kinase. nih.gov SRC kinase is a non-receptor tyrosine kinase involved in various signaling pathways, including those regulating cell proliferation and survival. embopress.org Studies have shown that sodium aescinate can block signals transmitted to downstream molecules like AKT and ERK and induce apoptosis in breast cancer cells by suppressing SRC activity. medchemexpress.comnih.gov

Effects on Cellular Processes in Preclinical Models

In preclinical models, sodium aescinate has been shown to influence several cellular processes, including proliferation, migration, activation, and apoptosis of specific cell types. In pancreatic stellate cells, sodium aescinate inhibited proliferation, migration, and activation, while promoting apoptosis. nih.govresearchgate.netnih.gov These effects were observed through various in vitro experiments, including CCK-8 assays, Western blotting, immunofluorescence staining, wound-healing assays, Transwell migration assays, and flow cytometric analysis. nih.govresearchgate.netnih.gov The inhibition of the PI3K/AKT/FOXO1 pathway was found to be involved in the SA-mediated promotion of PSC apoptosis. nih.govresearchgate.netnih.gov Sodium aescinate has also been shown to inhibit the proliferation of hepatocellular carcinoma cells. frontiersin.org In microglia, SA inhibited activation and the expression of inflammatory proteins in both in vivo and in vitro models. nih.govfrontiersin.orgresearchgate.net This included the inhibition of LPS-induced production of NO and ROS, as well as the expression of iNOS and COX-2 mRNA and protein. frontiersin.orgresearchgate.net SA also inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. frontiersin.orgmdpi.com In a diabetic retinopathy rat model, SA treatment slowed the increase in the diameter of fundus blood vessels and reduced angiogenesis. biolifesas.org It also inhibited the expression of VEGF and TNF-α. biolifesas.org SA could inhibit the activation of ROS, MDA, GSH, and IGF1, and reduce the protein content of IGF1 in the retina. biolifesas.org

Here is a summary of some research findings on the effects of Sodium Aescinate on cellular processes and signaling pathways:

Cellular Process/PathwayCell Type/ModelObserved EffectRelevant Signaling PathwaysSource
ApoptosisPancreatic Stellate Cells (PSCs)Promoted apoptosisPI3K/Akt/FOXO1 nih.govresearchgate.netnih.gov
ProliferationPSCs, Hepatocellular Carcinoma CellsInhibited proliferationPI3K/Akt/FOXO1, CARMA3/NF-κB nih.govresearchgate.netnih.govfrontiersin.org
MigrationPSCsInhibited migrationNot explicitly linked to a specific pathway in the source nih.govresearchgate.netnih.gov
ActivationPSCs, MicrogliaInhibited activationPI3K/Akt, MAPK, NF-κB nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.govfrontiersin.org
InflammationMicroglia, Pancreatic tissue, Renal tissueInhibited inflammatory protein/cytokine expression (iNOS, COX-2, TNF-α, IL-6, IL-1β), reduced inflammationNF-κB, MAPK, AKT/NLRP3 nih.govfrontiersin.orgresearchgate.netpatsnap.comnih.govnih.govresearchgate.netmdpi.com
FibrosisPancreatic tissueAlleviated pancreatic fibrosisPI3K/Akt/FOXO1 nih.govresearchgate.netnih.govfrontiersin.org
PyroptosisRenal tissueExerted anti-pyroptotic effectAKT/NLRP3 patsnap.comnih.govnih.govresearchgate.net
AngiogenesisRetinal blood vessels (Diabetic Retinopathy rat)Reduced angiogenesisAGE-RAGE signaling pathway, JAK/STAT3 (downstream) biolifesas.org
Oxidative StressRetina, RBL-2H3 mast cellsInhibited activation of ROS, MDA, GSH; induced degranulation via oxidative stress (in RBL-2H3 mast cells at higher concentrations)Not explicitly linked to a specific pathway in the source biolifesas.orgnih.gov
Neuropathic PainMouse modelAlleviated neuropathic painOGT-mediated O-GlcNAc modification of TLR3, MAPK (p38) nih.govpatsnap.comdntb.gov.ua
SRC Kinase Activation SuppressionBreast cancer cellsSuppressed SRC activity, blocked signals to downstream AKT, ERKSRC, AKT, ERK medchemexpress.comnih.gov

Note: The concentrations and specific experimental conditions varied across these studies.

Modulation of Gene Expression and Proteomic Profiles by Sodium Aescinate

Heat Shock Protein (HSP) Expression Inhibition

Studies have explored the impact of sodium aescinate on the expression of heat shock proteins (HSPs), which are molecular chaperones involved in protein folding and cellular responses to stress. Research using Madin-Darby Canine Kidney (MDCK) cells indicated that sodium aescinate concentration-dependently inhibited the expression levels of HSPs. nih.govresearchgate.netresearchgate.net Further investigation, employing molecular docking and dynamics simulation, suggested that the isomeric forms of escin (B49666), the precursor to sodium aescinate, can directly bind to the ATP-binding domain of HSP70 and HSP90. nih.govresearchgate.net This binding is thought to competitively inhibit the function of these HSPs. nih.govresearchgate.net One specific isomer, escin Ia, demonstrated the lowest binding free energy to HSPs, correlating with its observed effect on decreasing cell viability in human kidney (HK-2) cells. nih.govresearchgate.net These findings suggest a mechanism by which sodium aescinate may exert some of its cellular effects through the modulation of HSP activity.

Oxidative Stress Modulation and Antioxidant Mechanisms

Oxidative stress, an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various pathological conditions. Sodium aescinate has been shown to modulate oxidative stress through several mechanisms. mdpi.comnih.govresearchgate.netresearchgate.net

Regulation of Antioxidant Proteins (e.g., HO-1, NQO1, GPx)

Sodium aescinate has been shown to influence the activity and levels of various antioxidant enzymes. In a study using a hepatocellular carcinoma (HCC) mouse model, treatment with sodium aescinate injection liquid significantly increased the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) in a dose-dependent manner in blood and liver. mdpi.comnih.gov These enzymes play crucial roles in the detoxification of ROS. SOD dismutases superoxide radicals, while CAT and GSH-Px are involved in the breakdown of hydrogen peroxide. nih.gov Increased activity of these enzymes by sodium aescinate contributes to the reduction of oxidative injury. mdpi.comnih.gov Escin, the precursor to sodium aescinate, has also been observed to enhance endogenous antioxidant capacity, including increasing the activities of SOD and glutathione peroxidase in the lung. researchgate.net

Preclinical Pharmacodynamic Research of Sodium Aescinate

In Vitro Models for Pharmacological Efficacy Assessment

In vitro studies employing various cell culture models are crucial for assessing the direct pharmacological effects of Sodium Aescinate at the cellular level and for investigating its molecular mechanisms of action.

Cell Culture Models

Cell culture models, including immortalized cell lines and primary cells, have been utilized to investigate the effects of Sodium Aescinate on specific cell types involved in inflammation, fibrosis, and injury.

BV2 Microglia and Primary Microglia: Sodium Aescinate has been shown to inhibit the activation of both BV2, an immortalized mouse microglial cell line, and primary microglia. Microglial activation is a key process in neuroinflammation. Studies have demonstrated that Sodium Aescinate inhibits microglial activation induced by lipopolysaccharide (LPS) in vitro. This inhibitory effect is mediated, at least in part, through the suppression of the NF-κB signaling pathway. Inhibition of NF-κB activation leads to a reduction in the expression of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as a decrease in the production of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in BV2 and primary microglia cells. frontiersin.orgresearchgate.netnih.govresearchgate.net

Cell TypeStimulusObserved Effect of Sodium AescinateInvolved PathwayReferences
BV2 microgliaLPSInhibits activation, decreases iNOS, COX-2, TNF-α, IL-6 expressionNF-κB frontiersin.orgresearchgate.netnih.govresearchgate.net
Primary microgliaLPSInhibits activation, decreases iNOS, COX-2, TNF-α, IL-6 expressionNF-κB frontiersin.orgresearchgate.netnih.gov

Pancreatic Stellate Cells: Pancreatic stellate cells (PSCs) play a pivotal role in the development of pancreatic fibrosis, a hallmark of chronic pancreatitis. In vitro studies have revealed that Sodium Aescinate effectively inhibits the proliferation, migration, and activation of pancreatic stellate cells. Furthermore, Sodium Aescinate promotes apoptosis of PSCs. Mechanistic investigations suggest that the inhibitory effects and the induction of apoptosis are mediated through the inhibition of the PI3K/Akt/FOXO1 signaling pathway. frontiersin.orgnih.govnih.govresearchgate.netfrontiersin.org

Cell TypeObserved Effect of Sodium AescinateInvolved PathwayReferences
Pancreatic stellate cellsInhibits proliferation, migration, activation; promotes apoptosisPI3K/Akt/FOXO1 frontiersin.orgnih.govnih.govresearchgate.netfrontiersin.org

HK-2 Cells: In the context of renal ischemia-reperfusion injury (RIRI), studies using HK-2 cells, a human kidney proximal tubular cell line, have shown that Sodium Aescinate can inhibit the inflammatory response induced by hypoxia/reoxygenation (H/R). nih.gov This indicates a protective effect of Sodium Aescinate on kidney tubular cells under conditions mimicking ischemia and reperfusion.

Cell TypeStimulusObserved Effect of Sodium AescinateReferences
HK-2 cellsH/RInhibits inflammatory response induced by H/R nih.gov

Isolated Organ or Tissue Preparations for Mechanistic Studies

While preclinical research on Sodium Aescinate extensively utilizes cell culture and in vivo animal models, specific studies detailing the use of isolated organ or tissue preparations solely for mechanistic studies were not prominently found in the provided search results. Research often integrates findings from cell-based assays with in vivo observations to elucidate mechanisms.

In Vivo Animal Models for Efficacy and Mechanism Elucidation

In vivo animal models are essential for evaluating the efficacy of Sodium Aescinate in complex biological systems and for understanding its mechanisms of action within the physiological context of a whole organism.

Neuropathic Pain Models

Sodium Aescinate has been investigated for its potential therapeutic effects in various animal models of neuropathic pain, a chronic pain state often characterized by mechanical allodynia (pain from a non-painful stimulus) and heat hyperalgesia (increased sensitivity to heat).

Studies using animal models of neuropathic pain have demonstrated that Sodium Aescinate treatment significantly reduces both mechanical allodynia and heat hyperalgesia. patsnap.comdp.tech

In models of paclitaxel-induced neuropathy, a common side effect of chemotherapy, Sodium Aescinate has been shown to alleviate the associated neuropathic pain in rats. scirp.org The mechanisms underlying this effect are being investigated. Research suggests that Sodium Aescinate's analgesic effect in paclitaxel-induced neuropathic pain may be related to blocking the TLR4/NF-κB signaling pathway, which leads to the inhibition of pro-inflammatory factors. scirp.org Additionally, another study indicates that Sodium Aescinate may alleviate neuropathic pain by suppressing OGT-mediated O-GlcNAc modification of TLR3, subsequently leading to the inactivation of the MAPK signaling pathway. patsnap.com

Animal ModelConditionObserved Effect of Sodium AescinateInvolved Pathway(s)References
Various Neuropathic Pain ModelsNeuropathic PainReduces mechanical allodynia and heat hyperalgesiaNot consistently specified across models patsnap.comdp.tech
Rat Paclitaxel-Induced NeuropathyNeuropathic Pain (CIPN)Alleviates neuropathic painTLR4/NF-κB, OGT/TLR3/MAPK patsnap.comscirp.org

Renal Ischemia-Reperfusion Injury (RIRI) Models

Renal ischemia-reperfusion injury (RIRI) is a significant cause of acute kidney injury. Animal models of RIRI have been used to evaluate the protective effects of Sodium Aescinate on kidney function and tissue damage.

Studies using mouse models of renal ischemia-reperfusion injury have demonstrated that Sodium Aescinate has a protective effect on renal function. nih.govpatsnap.comnih.govresearchgate.net Investigations into the mechanism have shown that RIRI is associated with the activation of the pyroptosis pathway in the kidney. Sodium Aescinate administration was found to reduce the expression of pyroptosis-related proteins, including GSDMD, NLRP3, and IL-1β, in the context of RIRI. nih.govpatsnap.comnih.govresearchgate.net Further in vitro and in vivo experiments confirmed that Sodium Aescinate exerts its anti-pyroptotic effect by inhibiting the AKT/NLRP3 signaling pathway, ultimately mitigating kidney injury in RIRI models. nih.govpatsnap.comnih.govresearchgate.net

Animal ModelConditionObserved Effect of Sodium AescinateInvolved PathwayMeasured Markers (Reduced by SA)References
Mouse RIRI ModelRenal InjuryProtective effect on renal functionAKT/NLRP3GSDMD, NLRP3, IL-1β nih.govpatsnap.comnih.govresearchgate.net

Chronic Pancreatitis (CP) and Pancreatic Fibrosis Models

Chronic pancreatitis (CP) is characterized by progressive pancreatic inflammation and fibrosis. Animal models of CP and pancreatic fibrosis have been employed to assess the therapeutic potential of Sodium Aescinate in these conditions.

In caerulein-induced chronic pancreatitis mouse models, Sodium Aescinate treatment significantly alleviated both pancreatic inflammation and fibrosis. frontiersin.orgnih.govnih.govresearchgate.netfrontiersin.org This aligns with the in vitro findings regarding pancreatic stellate cells. In vivo experiments confirmed that Sodium Aescinate inhibits the proliferation, migration, and activation of pancreatic stellate cells and promotes their apoptosis within the pancreatic tissue, contributing to the observed reduction in fibrosis. frontiersin.orgnih.govnih.govresearchgate.netfrontiersin.org The PI3K/Akt/FOXO1 signaling pathway was identified as being involved in the Sodium Aescinate-mediated promotion of PSCs apoptosis, thereby alleviating pancreatic fibrosis in these models. frontiersin.orgnih.govnih.govresearchgate.net

Animal ModelConditionObserved Effect of Sodium AescinateInvolved PathwayReferences
Caerulein-Induced CP Mouse ModelPancreatic FibrosisAlleviates pancreatic inflammation and fibrosisPI3K/Akt/FOXO1 frontiersin.orgnih.govnih.govresearchgate.netfrontiersin.org

Pharmacokinetics and Biotransformation Research of Sodium Aescinate in Preclinical Models

Absorption and Distribution Studies in Animal Models

Research in animal models provides valuable insights into how sodium aescinate is absorbed into the bloodstream and subsequently distributed throughout the body. These studies help to determine the extent and rate of absorption and identify potential sites of accumulation.

Bioavailability Assessment in Animal Systems

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, has been assessed for aescin, a key component of sodium aescinate, in animal models. Following oral administration of escin (B49666) (4 mg/kg) in rats, it was detected in plasma after 15 minutes, reaching maximal levels after approximately 3 hours and being largely excreted after 10 hours. researchgate.net The pharmacokinetic profile of escin Ia in rats after intravenous administration at doses of 0.5-2.0 mg/kg showed dose-dependent characteristics. researchgate.net The Cmax and AUC of escin Ia increased in a dose-proportional manner at lower doses (0.5 and 1.0 mg/kg) but in a more than dose-proportional manner at higher doses (1.0 and 2.0 mg/kg). researchgate.net The elimination half-life (t₁/₂) was significantly longer with increased intravenous doses, while other parameters like clearance (CL) and volume of distribution (Vd) also showed variations across the doses. researchgate.net

Tissue Distribution and Accumulation Investigations

Studies on the percutaneous absorption of tritiated sodium aescinate in pigs have investigated its distribution following topical application. Very high concentrations of aescin were found in the skin and muscular tissues directly underlying the application site. scilit.com In contrast, only low concentrations were measured in internal organs, blood, urine, and in skin and musculature from areas away from the application site. scilit.com The concentration of non-volatile activity in subcutis was found to be 50–600 times higher than in blood, and in musculature, it was 10–50 times higher than in blood. scilit.com

Research involving nanoparticles loaded with paclitaxel (B517696) and sodium aescinate in A549/T homograft mice showed time-dependent accumulation of the nanoparticles in tumor tissue. dovepress.com Twenty-four hours after injection, there was minimal aggregation of DiR-loaded nanoparticles in the heart and kidney, but some accumulation was observed in the liver, spleen, and lung. dovepress.com This accumulation in organs of the reticuloendothelial system (RES) is attributed to uptake by macrophages. dovepress.com

Metabolic Pathways and Metabolite Identification Research in Animal Models

Understanding how sodium aescinate is metabolized in animal models is essential for identifying the enzymes and pathways involved in its biotransformation and characterizing the resulting metabolites.

Identification of Biotransformation Pathways (e.g., liver, kidney metabolism)

The metabolic site of beta-escin, a component related to sodium aescinate, is primarily the liver and kidneys in animal models. worldscientific.com Studies investigating sodium aescinate injection-induced acute kidney injury in rats have utilized untargeted urine metabolomic profiling to explore potential metabolic pathways associated with this condition. tandfonline.com This research identified 61 differential metabolites in the urine of rats with acute kidney injury, which were classified into 12 metabolic pathways. tandfonline.com

In a study on sodium aescinate-induced hepatotoxicity in BALB/c mice, it was observed that sodium aescinate significantly increased levels of AST, ALT, MDA, and Fe2+, while decreasing GSH levels, indicating liver injury. nih.gov The study suggested that sodium aescinate triggers hepatocyte ferroptosis by inhibiting the activity of ATF4, which disrupts oxidative balance. nih.gov This involves the reduction of expression of downstream genes like xCT and CTH, vital for GSH biosynthesis. nih.gov

Characterization of Active and Inactive Metabolites

While the search results indicate that aescin is metabolized, detailed characterization of specific active and inactive metabolites of sodium aescinate in preclinical models is not extensively described in the provided snippets. One study mentions that barely one half of the excreted percutaneously absorbed aescin in pigs is native aescin, with the rest being volatile activity and different metabolites. scilit.com Another study on beta-escin pharmacokinetics mentions peak blood concentrations and elimination half-lives for escin A and escin B, suggesting these are key forms present in the bloodstream after administration. worldscientific.com

Interconversion of Isomeric Forms (e.g., escin Ia, Ib, isoescin Ia, Ib)

Research in rats has investigated the interconversion of isomeric forms of escin. Following intravenous administration of escin Ia, it was rapidly and extensively converted to isoescin Ia. researchgate.net This isomerization occurred regardless of the administered dose. researchgate.net Studies have also determined the concentrations of escin Ia and isoescin Ia in rat plasma using LC-MS/MS, indicating the ability to differentiate and quantify these isomeric forms in biological samples. researchgate.net

Data Tables

Based on the search results, a detailed quantitative data table covering absorption and distribution across various animal models and administration routes is not consistently available across the provided snippets. However, some specific findings can be presented in a table format.

StudyAnimal ModelAdministration RouteKey Finding
Percutaneous Absorption Study scilit.comPigsTopicalHigh concentrations of aescin in applied skin and underlying muscle; low concentrations in internal organs.
Nanoparticle Distribution Study dovepress.comBALB/c nude miceInjectionTime-dependent accumulation of nanoparticles in tumor tissue; some accumulation in liver, spleen, lung.
Escin Ia Pharmacokinetics researchgate.netRatsIntravenousDose-dependent increase in Cmax and AUC of escin Ia; longer t₁/₂ with increased doses.
Escin Isomer Interconversion researchgate.netresearchgate.netRatsIntravenousRapid and extensive conversion of escin Ia to isoescin Ia.

Elimination Kinetics and Excretion Routes in Preclinical Systems

Drug elimination is the final removal of a drug from the body, primarily occurring via the kidneys into urine and via the liver into feces pharmacylibrary.com. Other routes include excretion into bile, intestines, saliva, alveolar air, sweat, and milk openaccessjournals.compharmacylibrary.com. For a drug to be effectively eliminated in urine, it generally needs to be water-soluble and not extensively bound to plasma proteins openaccessjournals.com.

Specific detailed information on the elimination kinetics and excretion routes of sodium aescinate in preclinical models was limited in the provided search results. However, some general principles and related findings can be considered. Compounds with molecular weights greater than 300 g/mol can be actively secreted by the liver into bile, entering the digestive system and potentially being excreted in feces or reabsorbed through enterohepatic circulation openaccessjournals.combioivt.com.

Studies on other compounds provide insight into typical preclinical excretion studies. For instance, a study on a novel anti-ischemic stroke agent, BZP, in rats and beagle dogs provided preclinical pharmacokinetic data, including elimination frontiersin.org. Another study on a 5-aminosalicylic acid derivative in rats determined its elimination half-life and clearance after intravenous administration mdpi.com. Mass balance studies using radiolabeled compounds are commonly conducted in preclinical settings to determine the route and rate of elimination of the parent drug and its metabolites in urine, feces, and expired air bioivt.com. Biliary excretion studies, often involving bile duct cannulation, are performed if a significant amount of radioactivity is detected in feces during mass balance studies bioivt.com.

Given that sodium aescinate is a triterpene saponin (B1150181) with a relatively large molecular structure, biliary excretion and subsequent fecal elimination might be significant routes in preclinical models. However, without specific studies on sodium aescinate's elimination kinetics and excretion routes, this remains an inference based on the properties of similar compounds and general pharmacokinetic principles.

Plasma Protein Binding Research (in context of pharmacokinetics and interactions)

Plasma protein binding is a critical factor influencing the pharmacokinetics of a compound, affecting its distribution, metabolism, and elimination frontiersin.orgmdpi.com. Only the unbound fraction of a drug is generally considered pharmacologically active and able to cross biological membranes frontiersin.orgmdpi.com. High plasma protein binding can limit the volume of distribution, reduce the amount of free drug available to interact with its target, and potentially lead to drug-drug interactions through displacement from binding sites frontiersin.org.

Research on the plasma protein binding of sodium aescinate in preclinical models was not explicitly found in the search results. However, studies on other compounds highlight the importance and methods used for such research in a preclinical context. For example, a preclinical study on the anti-ischemic stroke agent BZP investigated its plasma protein binding in pooled plasma samples from rats, beagle dogs, and humans frontiersin.org. This study found that the percentage of binding varied among species, being highest in rat plasma (98.1-98.7%), followed by beagle dog plasma (88.9-92.7%), and then human plasma (74.8-83.7%) frontiersin.org. This demonstrates that plasma protein binding can be species-dependent in preclinical models.

Methods for determining plasma protein binding in preclinical studies include in vitro techniques like ultracentrifugation and equilibrium dialysis, often coupled with analytical methods such as LC-MS/MS frontiersin.orgresearchgate.net. In vitro studies can be performed by spiking plasma samples with the compound at different concentrations and measuring the unbound fraction frontiersin.orgresearchgate.net. In vivo plasma protein binding can also be assessed by analyzing plasma samples from animals administered the compound researchgate.net.

Advanced Analytical Methodologies for Sodium Aescinate Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are widely employed for the separation and quantification of sodium aescinate and its components in complex biological matrices. These techniques offer the necessary selectivity and sensitivity to isolate and measure the target analytes amidst endogenous substances.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis of sodium aescinate. It is particularly valuable for determining the content of individual aescin components, such as Aescin A, B, C, and D, in various samples. HPLC methods often utilize reversed-phase columns, such as Agilent EclipsePlus C18, with mobile phases typically consisting of mixtures of acetonitrile (B52724) or methanol (B129727) and aqueous solutions, often acidified with phosphoric acid to optimize separation tandfonline.comscirp.org. Detection is commonly performed using UV detectors set at wavelengths around 210 nm or 220 nm, where aescin components exhibit significant absorbance tandfonline.comscirp.orgpjsir.org.

For quantitative analysis, calibration curves are generated using reference substances of known concentrations. For instance, a study involving the analysis of Aescin A, B, C, and D used a sodium aescinate reference substance to prepare stock and control solutions at varying concentrations scirp.org. Linear regression equations are derived from the peak areas obtained at different concentrations, allowing for the quantification of the analytes in test samples scirp.org.

HPLC is also applied in the quality control of sodium aescinate preparations and extracts, ensuring the consistency and purity of the product by separating and quantifying the active components pjsir.orgresearchgate.net. Challenges in HPLC analysis of biological matrices include matrix effects from endogenous substances, which often necessitate sample preparation techniques like solid-phase extraction (SPE) or protein precipitation to minimize interference nih.govresearchgate.netnih.gov.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity, speed, and resolution compared to traditional HPLC, making it particularly suitable for the analysis of sodium aescinate and its metabolites in complex biological samples, even at low concentrations nih.govresearchgate.net. UPLC-MS/MS is a powerful tool for simultaneous quantification of multiple aescin isomers in biological matrices like human plasma nih.govnih.gov.

Methods utilizing UPLC-MS/MS for aescin analysis often involve solid-phase extraction (SPE) for sample clean-up and concentration nih.govnih.gov. Reversed-phase UPLC columns are typically used with mobile phases containing organic solvents (e.g., methanol, acetonitrile) and aqueous buffers (e.g., ammonium (B1175870) acetate, formic acid) nih.govnih.gov. Mass spectrometric detection is commonly performed in positive ion mode using multiple reaction monitoring (MRM) to selectively detect and quantify specific aescin ions nih.govnih.gov. For example, the transition of m/z 1113.8 to 807.6 has been used for the detection of escin (B49666) Ia and escin Ib nih.gov.

UPLC-MS/MS is also applied in metabolomic studies to investigate the metabolic fate of sodium aescinate and to identify potential biomarkers in biological fluids such as urine and plasma semanticscholar.orgtandfonline.com. The high sensitivity and ability to detect a wide range of metabolites make UPLC-MS/MS invaluable for exploring the metabolic pathways influenced by sodium aescinate administration semanticscholar.orgtandfonline.com.

Spectroscopic Methods for Structural Elucidation of Metabolites and Derivatives

Spectroscopic techniques provide crucial information about the structure and functional groups of sodium aescinate, its metabolites, and derivatives. These methods are essential for confirming the identity of isolated compounds and elucidating the structures of novel transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds, including complex molecules like sodium aescinate and its metabolites pjsir.orgresearchgate.nethyphadiscovery.com. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are used to determine the connectivity of atoms and the spatial arrangement of functional groups within the molecule hyphadiscovery.comnih.gov.

NMR spectroscopy is particularly useful in the identification of metabolites by comparing their spectral data to that of the parent compound and known standards researchgate.nethyphadiscovery.com. High-field NMR magnets equipped with cryogenic probes can provide detailed structural information even from small amounts of purified metabolites hyphadiscovery.com. Structural elucidation based on NMR analysis has been reported for metabolites of pentacyclic triterpenes, a class that includes aescin researchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the sodium aescinate molecule pjsir.orgdovepress.comdrawellanalytical.com.

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies pjsir.orguomustansiriyah.edu.iq. For sodium aescinate, IR spectra can reveal the presence of hydroxyl groups, carbonyl groups, and characteristic bands associated with its triterpene saponin (B1150181) structure pjsir.org.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum dovepress.comdrawellanalytical.com. This technique is useful for detecting chromophores within the molecule and can be used for quantitative analysis if the compound absorbs in the measurable range dovepress.comdrawellanalytical.com. For aescin, UV spectra typically show absorption maxima around 210-220 nm, which is utilized in UV detection for HPLC analysis scirp.orgpjsir.org. UV-Vis spectroscopy can also be used to study the interaction of sodium aescinate with other substances, such as in the formation of nanoparticles dovepress.com.

Mass Spectrometry Applications in Sodium Aescinate Research

Mass Spectrometry (MS) is a powerful analytical technique that provides information on the mass-to-charge ratio of ions, enabling the determination of molecular weight and facilitating the identification of compounds pjsir.orgresearchgate.net. When coupled with chromatographic techniques like LC, MS becomes an even more potent tool for the analysis of complex mixtures.

In sodium aescinate research, MS is extensively used for the identification and characterization of the parent compound, its isomers, and metabolites pjsir.orgnih.govnih.govresearchgate.net. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are crucial for determining the elemental composition of analytes researchgate.net. Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis, as it involves the fragmentation of ions and provides characteristic fragmentation patterns that aid in identification and structural elucidation nih.govnih.govnih.gov.

Quantitative Mass Spectrometry (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the quantitative determination of sodium aescinate and its isomers in biological samples such as plasma. A rapid and sensitive LC-MS/MS method has been developed and validated for the simultaneous quantification of escin Ia and escin Ib, major components of sodium aescinate, in human plasma. This method involved solid-phase extraction (SPE) for sample preparation and reversed-phase chromatography for separation. Detection was performed in positive ion multiple reaction monitoring (MRM) mode, using the precursor to product ion transition of m/z 1131.8 → 807.6 for both escin Ia and escin Ib. nih.gov The method demonstrated good linearity over a range of 2.00-900 ng/mL for escin Ia and 1.50-662 ng/mL for escin Ib. nih.gov Intra- and inter-day precision were less than 11%, and accuracy was within ±5.27% for escin Ia and ±4.07% for escin Ib. nih.gov Another LC-MS/MS bioassay was developed for the simultaneous determination of four isomeric escin saponins (B1172615) (escin Ia, escin Ib, isoescin Ia, and isoescin Ib) in human plasma after oral administration of sodium aescinate tablets. nih.gov This method also utilized SPE and reversed-phase chromatography with gradient elution, employing MRM in positive ion mode at m/z 1113.8 → 807.6. nih.gov Linearity was achieved up to 10 ng/mL with correlation coefficients greater than 0.996, and the lower limit of quantitation (LLOQ) for all four saponins was 33 pg/mL. nih.gov

Fragmentation Pattern Analysis for Metabolite Identification

Fragmentation pattern analysis using mass spectrometry is crucial for the identification and structural elucidation of sodium aescinate metabolites. In mass spectrometry, the fragmentation pattern of a molecule is reproducible and provides valuable information about its chemical structure. acdlabs.com Tandem mass spectrometry (MS/MS) data collected in non-targeted mode can supplement MS1 level annotation (accurate mass, isotope pattern, adduct identification, retention time) to increase confidence in compound annotation. uni-jena.de While spectral libraries are used for searching MS/MS spectra, the number of reference fragmentation spectra for biomolecules can be limited. uni-jena.de Computational methods that predict mass spectral fragmentation can aid in identifying components and provide insights into fragmentation mechanisms. acdlabs.com Studies on the fragmentation of sodiated precursor ions ([M+Na]+) in collision-induced dissociation have shown that both charge retention fragmentation (CRF) and charge migration fragmentation (CMF) can occur. uni-jena.de CRF typically results in sodiated fragment ions, while CMF can produce non-sodiated fragment ions. uni-jena.de Understanding these fragmentation pathways is important for accurate metabolite identification.

Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry for Untargeted Metabolomics

Quadrupole-Time-of-Flight (Q-TOF) mass spectrometry is a high-resolution technique often employed in untargeted metabolomics to provide a comprehensive profile of metabolites in biological samples. nih.gov This approach allows for the detection and identification of a wide range of metabolites with diverse physico-chemical properties. nih.gov For sodium aescinate research, combining hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) with Q-TOF/MS has been utilized for untargeted metabolomic profiling of urine samples. tandfonline.comfigshare.com This integrated approach captures a broader spectrum of metabolites compared to using a single chromatographic mode. tandfonline.comfigshare.com Untargeted metabolomic profiling using HILIC and RPLC-Q-TOF/MS has identified differential metabolites that are significantly altered in biological samples, providing insights into metabolic pathways. tandfonline.comfigshare.com For example, in a study investigating sodium aescinate injection-induced acute kidney injury in rats, this approach identified 61 differential metabolites. tandfonline.comfigshare.com

Immunological Assays for Biomarker and Concentration Determination

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer sensitive and specific methods for determining the concentration of sodium aescinate in biological fluids and for the potential identification of biomarkers related to its effects.

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Plasma Concentration

ELISA methods can be developed for detecting the plasma concentration of sodium aescinate. One study describes the establishment of an ELISA method for determining the concentration of sodium β-aescinate in plasma. ingentaconnect.com This method involved synthesizing an artificial antigen by coupling sodium β-aescinate with bovine serum albumin (BSA) or KLH, and then immunizing rabbits to produce antibodies. ingentaconnect.com The developed ELISA method was quantitative between 0.002-0.128 μg·mL-1 for sodium β-aescinate in plasma, with a determination wavelength of 450 nm. ingentaconnect.com The recovery of this method was reported as (97.70±1.58)%, and both within-day and between-day relative standard deviations (RSDs) were below 10%. ingentaconnect.com This demonstrates that ELISA can be a highly specific, sensitive, and rapid method for determining sodium β-aescinate plasma concentration and studying its pharmacokinetics in animals. ingentaconnect.com ELISA kits are also used in research to measure levels of various biomarkers, such as cytokines (e.g., IL-1β, IL-6, TNF-α, IFN-γ), which can be influenced by sodium aescinate administration. mdpi.com

Bioanalytical Method Validation for Preclinical Pharmacokinetic and Pharmacodynamic Studies

Bioanalytical method validation is a critical process to ensure the reliability, accuracy, and consistency of analytical methods used in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. The development of sound bioanalytical methods is paramount in the drug discovery and development process. nih.gov Selective and sensitive analytical methods for the quantitative evaluation of drugs and their metabolites in biological fluids are essential for the successful conduct of preclinical and clinical pharmacology studies. nih.gov

Validation involves evaluating several key parameters, including selectivity, specificity, limit of detection, lower limit of quantitation, linearity, range, accuracy, precision, recovery, stability, ruggedness, and robustness. nih.gov These parameters ensure that the method is suitable for its intended purpose, which is the quantitative determination of analytes in biological matrices. nih.gov

For sodium aescinate, validated bioanalytical methods, such as the LC-MS/MS methods described earlier, are applied to preclinical pharmacokinetic studies to determine parameters like plasma half-life and tissue distribution. nih.govnih.govjapsonline.com The reliability of analytical findings is of great importance in toxicokinetic and PK studies, as unreliable results can lead to incorrect interpretations. nih.gov Bioanalytical methods may undergo modifications during drug development, and different levels of validation (full validation, partial validation, cross-validation) are required to demonstrate the continued validity of the assay's performance. nih.gov

Data Table Examples (Illustrative, based on search findings):

Table 1: LC-MS/MS Method Performance for Escin Ia and Escin Ib in Human Plasma

AnalyteLinearity Range (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% RE)
Escin Ia2.00 - 900< 11< 11within ±5.27
Escin Ib1.50 - 662< 11< 11within ±4.07

Table 2: ELISA Method Performance for Sodium β-Aescinate in Plasma

ParameterValue
Quantitative Range0.002-0.128 μg·mL-1
Wavelength450 nm
Recovery(97.70±1.58)%
Within-day RSD< 10%
Between-day RSD< 10%

Table 3: Differential Metabolites Identified by Untargeted Metabolomics in Rat Urine (Illustrative)

Metabolite IDFold Change (Treated/Control)Pathway Enrichment
Metabolite AMetabolic Pathway 1
Metabolite BMetabolic Pathway 2
.........
Metabolite ZMetabolic Pathway 12

(Note: Table 3 is illustrative based on the finding that 61 differential metabolites were identified and classified into 12 metabolic pathways tandfonline.comfigshare.com. Specific metabolite names and fold changes would require access to the full study data.)

Synthetic and Semisynthetic Strategies for Sodium Aescinate and Analogues

Extraction and Purification Methodologies from Natural Sources (e.g., Aesculus indica seeds)

Sodium Aescinate is the sodium salt of aescin, a complex mixture of triterpenoid (B12794562) saponin (B1150181) glycosides naturally occurring in the seeds of trees from the Aesculus genus, such as Aesculus indica (Indian horse chestnut). pjsir.orggoogle.com The extraction and purification of aescin are critical preliminary steps before its conversion to the more soluble sodium salt. These processes involve a multi-stage approach to isolate the active compounds from the complex matrix of the seed material. pjsir.org

The initial step in isolating aescin involves its extraction from the plant material using a suitable solvent system. A common and traditional method is solvent extraction, where the choice of solvent is critical for achieving high yield and purity. greenskybio.complantextractwholesale.com Ethanol (B145695) and methanol (B129727), often in aqueous mixtures, are frequently used due to their effectiveness in dissolving saponins (B1172615) like aescin. greenskybio.comnih.gov

The process typically begins with the preparation of the seeds, which are peeled, pulverized, and dried to increase the surface area for efficient solvent penetration. pjsir.orgplantextractwholesale.com The powdered seed material is then subjected to extraction with a solvent mixture. For instance, one documented method involves extracting dried, powdered seeds of Aesculus indica with a 5:5 ethanol-water mixture for several hours. pjsir.org Factors such as the ratio of the raw material to the solvent, extraction time, and temperature are key parameters that must be optimized to maximize the extraction yield while preventing the degradation of the target compounds. greenskybio.com While higher temperatures can increase yield, excessive heat may lead to unwanted chemical reactions. greenskybio.com

ParameterDescriptionExampleSource(s)
Source Material Dried, powdered seedsAesculus indica seeds pjsir.orggoogle.com
Solvent Systems Low molecular weight alcohols and aqueous mixturesEthanol, Methanol, 50% Ethanol-Water pjsir.orggreenskybio.complantextractwholesale.com
Material:Solvent Ratio Ratio of plant material to solvent volume1:5 to 1:10 (w/v) plantextractwholesale.com
Extraction Time Duration of the extraction process6 hours pjsir.org
Temperature Operating temperature during extraction50-60°C (for drying seeds) pjsir.org

Following solvent extraction, the crude extract contains aescin along with other co-extracted substances like flavonoids, tannins, and sugars. pjsir.orggreenskybio.com Chromatographic techniques are therefore essential for purifying the aescin from these impurities. Column chromatography using various adsorbents is a widely employed method.

Acid-activated aluminum oxide is one such adsorbent used in the purification process. google.com In one patented method, a dry extract is dissolved in a single-phase mixture of n-propanol, ethyl acetate, and water, which is then brought into contact with acid-activated aluminum oxide for fractional elution. google.com Other processes have utilized neutral or acidic alumina (B75360) for chromatographic purification. google.comgoogle.com For example, a method for preparing medicinal-grade sodium aescinate involves decolorizing the extract with activated carbon and then purifying it through a neutral alumina chromatography column. google.com The choice of the stationary phase (the adsorbent) and the mobile phase (the solvent system) is critical for achieving effective separation. High-Performance Liquid Chromatography (HPLC) is also utilized, primarily for the analysis and confirmation of the identity and purity of the final aescin product rather than for large-scale preparation. pjsir.orgresearchgate.net

TechniqueStationary PhaseMobile Phase / EluentPurposeSource(s)
Column Chromatography Acid-activated aluminum oxiden-propanol, ethyl acetate, waterFractional elution and purification google.com
Column Chromatography Neutral aluminaNot specifiedPurification of extract google.com
Column Chromatography Acidic aluminaOrganic layer (n-butanol/isopropanol)Purification of organic fraction google.com
Ion Exchange Chromatography Not specifiedInorganic sodium salt water solutionSeparation and purification google.com

Crystallization is the final step in obtaining pure aescin from the purified extract before its conversion to sodium aescinate. This process relies on the principle of reducing the solubility of aescin in the solvent to induce the formation of crystals. A common procedure involves dissolving the purified aescin in anhydrous ethanol. pjsir.org Water is then added gradually with intensive stirring until the solution becomes turbid. pjsir.org Heating this turbid solution to 60-65°C for a short period, followed by allowing it to stand at room temperature, facilitates the crystallization of β-aescin. pjsir.org

Another approach involves concentrating the purified solution under reduced pressure and then diluting it with anhydrous ethanol. google.com The solution is then cooled to significantly low temperatures, such as -18°C, and held for several hours to induce crystallization. google.com The resulting crystals are collected by filtration and dried under reduced pressure. google.com The transformation of the isolated crystalline aescin into sodium aescinate is a straightforward chemical process, typically achieved by dissolving the aescin and adjusting the pH with a base like sodium hydroxide (B78521). pjsir.org

StepProcedureConditionsOutcomeSource(s)
Induction Addition of water to an ethanol solution of aescin until turbidity appears.Heat to 60-65°C, then cool to room temp.Crystalline β-aescin pjsir.org
Concentration & Cooling Concentrate refined solution, dilute with ethanol, and cool.Cool to -16°C to -18°C for 8-12 hours.Crystalline product google.com
Isolation Separation of the solid product from the liquid.Filtration or centrifugation.Purified crystals google.comnih.gov
Drying Removal of residual solvent from the crystals.Drying under reduced pressure at 45°C.Dry, stable product google.com
Salt Formation Conversion of aescin to its sodium salt.Adjust pH to 7.2 with 2N sodium hydroxide.Sodium Aescinate pjsir.org

Semisynthetic Approaches to Aescinate Derivatives

While sodium aescinate is derived directly from natural aescin, further chemical modifications can be performed to create semisynthetic derivatives with altered properties for research or other applications.

One notable semisynthetic derivative is aescin polysulphate. A method for its preparation from crystalline β-aescin has been described. The process involves dissolving dried crystalline β-aescin in pyridine. pjsir.org This solution is then added to a pre-mixed and cooled solution of chlorosulfonic acid in pyridine. pjsir.org The reaction is carefully controlled, involving gentle heating at 70°C for approximately 5 minutes. pjsir.org

After the reaction, the mixture is poured into absolute ethanol, which causes the aescin polysulphate to precipitate as a syrupy product. pjsir.org This product is then separated, washed with ethanol, and dissolved in water. The pH of the aqueous solution is adjusted to 7.2 using sodium hydroxide to form the sodium salt of the aescin polysulphate. pjsir.org The final product is recovered from the solution, yielding a compound with approximately 9% bound sulfur. pjsir.org

ReactantReagent(s)Key Condition(s)ProductSource(s)
Crystalline β-aescin1. Pyridine (solvent) 2. Chlorosulfonic acidHeat at 70°C for 5 minAescin Polysulphate pjsir.org
Aescin Polysulphate1. Water (solvent) 2. Sodium hydroxideAdjust pH to 7.2Aescin Polysulphate Sodium Salt pjsir.org

Beyond polysulphation, other modifications are pursued to enhance the properties of aescin for research and potential applications. A primary goal of these modifications is to improve characteristics such as water solubility and stability. nih.govnih.gov For instance, research has shown that converting the crystalline structure of aescin into an amorphous state can increase its water solubility. nih.gov

Another strategy to modify the compound's utility, though not a direct chemical modification of the aescinate molecule itself, is through advanced formulation techniques like liposome (B1194612) encapsulation. nih.gov Encapsulating sodium aescinate in liposomes creates a more stable, water-soluble drug delivery system. nih.gov This approach alters the pharmacokinetic profile and can enhance the utility of the compound for in vivo studies by creating a more effective delivery vehicle. nih.gov These modifications aim to overcome limitations of the parent compound, thereby broadening its applicability in scientific investigation. nih.govresearchgate.net

Derivatization Strategies for Modifying Research Compound Properties

The therapeutic potential of sodium aescinate is often limited by factors such as drug irritation, short biological half-life, and suboptimal bioavailability. To address these limitations, various derivatization and formulation strategies are being explored in preclinical research to modify the compound's delivery and properties. These strategies primarily focus on encapsulating the molecule within novel delivery systems or forming nanostructures to enhance its pharmacokinetic and pharmacodynamic profile.

Liposome Encapsulation for Modified Delivery in Preclinical Models

Liposomal encapsulation represents a promising strategy to overcome the challenges associated with the administration of sodium aescinate. By enclosing the water-soluble drug within a lipid bilayer, this approach aims to reduce direct contact with vascular walls, thereby minimizing irritation, and to improve its stability and efficacy.

In preclinical studies, sodium aescinate liposomes (SA-Lip-I) have been successfully prepared using methods such as ethanol injection and lyophilization. nih.govuea.ac.uk These liposomal formulations are characterized by their physicochemical properties, which are crucial for their in vivo behavior.

Interactive Data Table: Physicochemical Properties of Sodium Aescinate Liposomes (SA-Lip-I)

Parameter Value Reference
Mean Particle Size 117.33 ± 0.95 nm nih.gov, uea.ac.uk
Polydispersity Index (PDI) 0.140 ± 0.017 nih.gov, uea.ac.uk
Zeta Potential -30.34 ± 0.23 mV nih.gov, uea.ac.uk
Encapsulation Efficiency (EE%) 98.33 ± 0.0012% researchgate.net

Research has demonstrated that SA-Lip-I exhibits a sustained-release profile, with over 80% of the drug being released over 12 hours, which meets the requirements for nanoparticle drug delivery systems. nih.govuea.ac.uk Furthermore, these liposomes have shown good stability in various physiological media, including 5% glucose and 0.9% sodium chloride injections, which is a critical factor for clinical application. uea.ac.uk

Preclinical pharmacodynamic evaluations in animal models of inflammation and edema, such as mouse ear swelling and rat paw edema, have indicated that SA-Lip-I possesses superior efficacy compared to the conventional sodium aescinate injection (SA-I). nih.govchemrxiv.org Importantly, the liposomal formulation was found to be safer, causing no hemolysis and significantly milder venous irritation than the free drug. nih.gov The acute toxicity was also reduced, with the LD50 of SA-Lip-I being 2.12 times higher than that of the commercial SA-I. nih.gov

Formation of Small Molecule-Based Nanodrugs (SMNDs)

Another innovative approach to modifying the properties of therapeutic agents is the formation of Small Molecule-Based Nanodrugs (SMNDs). SMNDs are self-assembled nanostructures composed of pure drug molecules, with or without a small amount of stabilizer, offering the advantage of very high drug loading.

In this context, the amphiphilic nature of sodium aescinate has been exploited, allowing it to act as a stabilizer in the formation of polymer-free nanoparticles. nih.gov This strategy involves a simple co-assembly process with an insoluble drug, avoiding the need for complex chemical synthesis or large quantities of excipients. The hydrophobic part of sodium aescinate interacts with the hydrophobic drug, while its hydrophilic portion stabilizes the resulting nanoparticle in an aqueous environment.

A notable preclinical application of this strategy involved the preparation of paclitaxel (B517696) (PTX) and a farnesyl-thiosalicylic acid derivative (FKA) nanoparticles stabilized by sodium aescinate (PTX-A NPs and FKA-A NPs). nih.gov This approach was designed to overcome paclitaxel resistance in tumors.

Interactive Data Table: Characteristics of Aescinate-Stabilized Nanoparticles

Parameter PTX-A NPs FKA-A NPs Reference
Particle Size ~120 nm ~120 nm nih.gov
Zeta Potential ~-40 mV ~-40 mV nih.gov
Drug Loading up to 50% up to 50% nih.gov

These twin-like nanoparticles demonstrated similar physicochemical properties, which is advantageous for combination therapy. nih.gov The formation of these SMNDs was validated through techniques such as X-ray diffraction and UV absorption, with molecular dynamics simulations providing further insight into the self-assembly mechanism. nih.gov In preclinical models of paclitaxel-resistant tumors, the combination of PTX-A NPs and FKA-A NPs resulted in synergistic inhibition of tumor growth. nih.gov The use of sodium aescinate as a stabilizer facilitated the accumulation of the drugs in tumor tissue through passive targeting and enhanced their uptake by cancer cells. nih.gov

Stereochemical Control and Regioselectivity in Aescinate Synthesis Research

The complex molecular architecture of aescin, the aglycone of sodium aescinate, presents significant challenges in its chemical synthesis, particularly concerning stereochemical control and regioselectivity. Aescin possesses multiple stereocenters and hydroxyl groups with similar reactivity, making precise chemical modifications difficult.

Research in this area has largely focused on two main approaches: the controlled degradation of the natural product to yield key intermediates and the elucidation of the biosynthetic pathway to understand the enzymatic control of these selective processes.

A two-step chemical process has been developed for the controlled degradation of the natural escin (B49666) mixture, which involves sequential acidic and basic hydrolysis. nih.gov This method yields a mixture of sapogenins, from which the main aglycone, protoescigenin (B1254337), can be isolated and purified without the need for chromatography. nih.gov This purified protoescigenin serves as a crucial starting material for further regioselective functionalization. For instance, it has been converted into the 3,24;16,22-di-O,O-isopropylidene derivative, a high-purity intermediate for the synthesis of more complex analogues. nih.gov This demonstrates a strategy for regioselective protection of specific hydroxyl groups, which is a key step in controlling the outcome of subsequent reactions.

On the biosynthetic front, significant progress has been made in identifying the enzymes responsible for the stereospecific and regiospecific modifications of the β-amyrin backbone to produce aescin. uea.ac.uk This research has led to the discovery of several cytochrome P450 enzymes (CYPs) and UDP-dependent glycosyltransferases (UGTs) from Aesculus hippocastanum that catalyze the specific hydroxylations and glycosylations of the triterpenoid core. uea.ac.uk For example, specific CYPs have been identified that are responsible for the oxidation of the β-amyrin aglycone at various positions, leading to the formation of key intermediates. uea.ac.uk Furthermore, a UGT has been characterized that is capable of adding D-glucuronic acid to the aglycone, a critical step in the formation of the saponin structure. uea.ac.uk These findings from biosynthetic studies provide a blueprint for the enzymatic control of stereochemistry and regioselectivity, which could potentially be harnessed for the bioengineering of aescin and its analogues.

Development of Novel Aescinate Analogues for Structure-Activity Relationship (SAR) Studies

The development of novel aescinate analogues is a key area of research aimed at understanding the relationship between the molecular structure of aescin and its biological activity. Such structure-activity relationship (SAR) studies are crucial for the design of new derivatives with improved therapeutic properties, such as enhanced efficacy, better selectivity, or reduced side effects.

While extensive research has been conducted on the pharmacological effects of the natural mixture of saponins known as escin, and its salt form, sodium aescinate, the synthesis and systematic biological evaluation of a wide range of synthetic analogues are less well-documented in publicly available literature. The existing body of research primarily focuses on the biological activities of the naturally occurring isomers and degradation products.

The complex structure of aescin offers multiple points for chemical modification. These include the hydroxyl groups on the aglycone, the carboxylic acid group of the glucuronic acid moiety, and the ester linkages at positions C-21 and C-22. Modifications at these sites could potentially influence the compound's interaction with biological targets, as well as its pharmacokinetic properties.

For example, the ester groups at C-21 and C-22 are known to be important for the biological activity of aescin. The different natural isomers of β-escin, which vary in the type of acyl group at these positions (e.g., angelic acid, tiglic acid), exhibit different biological activities. This suggests that the nature of these ester groups is a key determinant of the molecule's pharmacological profile and a prime target for the synthesis of novel analogues for SAR studies.

Furthermore, the glycosylation pattern is known to play a critical role in the activity of saponins. The synthesis of analogues with different sugar moieties or altered glycosidic linkages could provide valuable insights into the role of the carbohydrate portion of the molecule in its biological effects.

Although specific and comprehensive SAR studies on a series of synthetic aescinate analogues are not widely reported, the foundational knowledge of aescin's chemistry and biological activities provides a strong basis for the rational design of such studies. The development of efficient synthetic routes to modify the aescin scaffold is a critical first step in enabling the exploration of the structure-activity landscape of this important class of natural products.

Emerging Research Frontiers and Methodological Innovations in Sodium Aescinate Studies

Application of Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, offering detailed insights into molecular interactions at an atomic level. mdpi.combepress.com These methods are increasingly being applied to understand the behavior of compounds like sodium aescinate.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. researchgate.net In the context of sodium aescinate, MD simulations can provide valuable information about the stability of its binding to target proteins and the conformational changes that occur upon binding. nih.govresearchgate.net The stability of a ligand-protein complex is crucial for its therapeutic efficacy, and MD simulations can help to assess this by observing the interactions and movements of the ligand within the protein's binding pocket. researchgate.netstrath.ac.uk

These simulations can also reveal the dynamic nature of both the ligand and the protein, providing insights into how their flexibility influences their interaction. researchgate.net The inclusion of explicit salt ions in simulations has been shown to be important for maintaining the stability of protein structures, a critical factor for accurate modeling. nih.gov By understanding the conformational dynamics of the sodium aescinate-protein complex, researchers can gain a deeper understanding of its mechanism of action. nih.govresearchgate.net

Simulation ParameterRelevance to Sodium Aescinate Studies
Force Field Determines the potential energy of the system and is crucial for accurate simulation of molecular interactions. mdpi.com
Solvent Model Explicitly modeling water and ions is important for realistically simulating the biological environment and its effect on protein stability. nih.gov
Simulation Time Longer simulation times are often necessary to observe significant conformational changes and ensure adequate sampling of the system's dynamics.
Temperature and Pressure These parameters are controlled to mimic physiological conditions and study their influence on the stability of the ligand-protein complex. nih.gov

For studying chemical reactions, a combined quantum mechanics/molecular mechanics (QM/MM) approach is often employed. nih.gov This method treats the chemically active region of the system (e.g., the ligand and the active site of the protein) with the high accuracy of quantum mechanics, while the remainder of the system is modeled using the more computationally efficient molecular mechanics. nih.govjcchems.com

This hybrid approach allows for the investigation of reaction mechanisms, such as enzyme catalysis or the formation of covalent bonds between a drug and its target. nih.gov While specific QM/MM studies on sodium aescinate are not yet prevalent in the literature, this methodology holds significant promise for elucidating the detailed chemical steps involved in its biological activity. For example, it could be used to study the hydrolysis of the saponin (B1150181) structure or its interaction with reactive oxygen species. nih.gov

Computational MethodApplication in Sodium Aescinate Research
Quantum Mechanics (QM) Provides a highly accurate description of electronic structure and can be used to study bond breaking and formation. nih.gov
Molecular Mechanics (MM) A more classical approach that is computationally less expensive and suitable for modeling large molecular systems like proteins and solvent. jcchems.com
QM/MM Combines the strengths of both methods to study reactions in a biological context, providing insights into the energetics and pathways of chemical transformations. nih.gov

Virtual Screening and Ligand-Based Drug Design for Novel Analogues

The quest for novel therapeutic agents with improved efficacy and specificity has led researchers to employ powerful computational techniques like virtual screening and ligand-based drug design. These in silico methods offer a rapid and cost-effective approach to identify and optimize new molecules based on the structure of existing active compounds like Sodium Aescinate. dergipark.org.trnih.gov

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This can be approached in two ways: structure-based or ligand-based. The structure-based approach relies on the three-dimensional structure of the target protein. dergipark.org.tr In the context of Sodium Aescinate, a notable study utilized molecular docking, a form of structure-based virtual screening, to predict its interaction with key proteins in the NF-κB signaling pathway. The results indicated a strong binding affinity between Sodium Aescinate and core proteins of this pathway, providing a molecular-level explanation for its known anti-inflammatory effects. frontiersin.org

Ligand-based drug design, on the other hand, is employed when the 3D structure of the target is unknown. This method utilizes the information from a set of molecules known to be active, such as Sodium Aescinate and its known derivatives, to build a pharmacophore model. A pharmacophore represents the essential steric and electronic features required for biological activity. dergipark.org.trnih.gov This model then serves as a 3D query to screen compound databases for new molecules that possess these key features. While specific studies on the generation of novel analogues of Sodium Aescinate using these methods are still emerging, the principles of ligand-based design provide a clear roadmap for future research. By analyzing the structure-activity relationships of known active and inactive saponins (B1172615), researchers can design novel analogues of Sodium Aescinate with potentially enhanced therapeutic properties.

Table 1: Computational Approaches in Drug Design for Sodium Aescinate Analogues
TechniqueDescriptionPotential Application for Sodium AescinateExample/Reference
Structure-Based Virtual Screening (e.g., Molecular Docking)Screens compound libraries against a known 3D target structure to predict binding affinity and mode.Identifying novel targets for Sodium Aescinate; optimizing interactions of new analogues with known targets.Prediction of binding to NF-κB pathway proteins. frontiersin.org
Ligand-Based Drug Design (e.g., Pharmacophore Modeling)Uses the properties of known active molecules to build a model for identifying new compounds with similar activity.Designing novel Sodium Aescinate analogues with improved efficacy or pharmacokinetic properties.General methodology. dergipark.org.trnih.gov

Bioinformatics for Pathway Enrichment and Target Prediction

Bioinformatics provides a powerful lens through which to analyze the complex biological effects of compounds like Sodium Aescinate. By examining changes in gene expression in cells treated with the compound, researchers can gain insights into the molecular pathways it modulates and predict its therapeutic targets.

A key bioinformatics approach is pathway enrichment analysis. This method involves taking a list of genes that are differentially expressed upon treatment with Sodium Aescinate and determining which biological pathways are statistically overrepresented in that list. sc-best-practices.org A recent study on pancreatic stellate cells (PSCs), which are key drivers of pancreatic fibrosis, employed this technique to elucidate the mechanism of Sodium Aescinate. Researchers performed RNA sequencing on PSCs treated with Sodium Aescinate and identified 1,610 differentially expressed genes. nih.gov

Subsequent Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses of these genes revealed significant associations with the PI3K-Akt and p53 signaling pathways. nih.gov GO analysis further highlighted enrichment in processes related to extracellular matrix regulation and cell adhesion. nih.gov This bioinformatic investigation successfully predicted and confirmed that Sodium Aescinate alleviates pancreatic fibrosis by inhibiting the PI3K/Akt/FOXO1 signaling pathway, demonstrating the utility of this approach in uncovering the compound's mechanisms of action. nih.gov

Target prediction is another crucial application of bioinformatics. While traditionally identified through experimental means, computational tools can now predict the protein targets of a small molecule based on its chemical structure and its gene expression signature. The molecular docking study that predicted Sodium Aescinate's binding to NF-κB proteins is a prime example of computational target prediction. frontiersin.org These predictions can then guide further experimental validation, accelerating the process of drug discovery and understanding the polypharmacology of natural compounds like Sodium Aescinate.

Table 2: Findings from Bioinformatics Analysis of Sodium Aescinate-Treated Pancreatic Stellate Cells
Analysis TypeKey FindingsImplication
Differential Gene Expression (RNA-Seq)1,610 differentially expressed genes (541 upregulated, 1,069 downregulated). nih.govSodium Aescinate significantly alters the transcriptome of pancreatic stellate cells. nih.gov
KEGG Pathway EnrichmentSignificant enrichment in PI3K-Akt and p53 signaling pathways. nih.govIdentifies key molecular pathways through which Sodium Aescinate exerts its anti-fibrotic effects. nih.gov
Gene Ontology (GO) EnrichmentEnrichment in extracellular matrix regulation, cell adhesion, MAPK cascades, and ERK1/2 pathways. nih.govProvides detailed insight into the biological processes affected by Sodium Aescinate. nih.gov

Advanced Drug Delivery Systems for Preclinical Research

Despite its therapeutic potential, the clinical application of Sodium Aescinate can be limited by factors such as poor solubility, a short biological half-life, and local irritation upon injection. nih.gov Advanced drug delivery systems are being developed in preclinical research to overcome these limitations, enhance therapeutic efficacy, and improve safety.

Nanoparticle-Based Delivery Systems (e.g., Solid Lipid Nanoparticles)

Nanoparticle-based systems offer a promising strategy to improve the delivery of Sodium Aescinate. By encapsulating the drug within a nanoscale carrier, it is possible to alter its pharmacokinetic profile, increase its stability, and facilitate its delivery to target tissues.

Solid Lipid Nanoparticles (SLNs) are a key example. These are colloidal carriers made from lipids that are solid at room temperature. One study reported the successful encapsulation of Sodium Aescinate into SLNs, which demonstrated enhanced anti-inflammatory activity compared to the free drug in animal models.

Liposomes, which are spherical vesicles composed of a lipid bilayer, have also been explored for Sodium Aescinate delivery. A study detailed the preparation of Sodium Aescinate-loaded liposomes (SA-Lip-I) using an ethanol (B145695) injection method. nih.gov This formulation not only showed high encapsulation efficiency but also demonstrated improved stability and a reduced hemolytic effect compared to the standard Sodium Aescinate injection. nih.gov The liposomal formulation exhibited better efficacy in a rat paw edema model and significantly lower venous irritation. nih.gov

Another innovative approach involves the use of Sodium Aescinate itself as a stabilizer for other hydrophobic drugs. In one study, its amphiphilic nature was leveraged to create polymer-free, twin-like nanoparticles of the chemotherapy drug Paclitaxel (B517696). nih.gov This formulation showed good stability and high drug loading, effectively delivering the drug to tumor tissue in preclinical models. nih.gov

Table 3: Characteristics of Sodium Aescinate Nanoparticle Formulations
Nanoparticle TypeMean Particle Size (nm)Key FindingsReference
Liposomes (SA-Lip-I)117.33 ± 0.95High encapsulation efficiency (>95%), reduced hemolysis and irritation, improved anti-inflammatory efficacy. nih.gov nih.gov
Polymer-Free Paclitaxel Nanoparticles~150Sodium Aescinate acts as a stabilizer, achieving high drug loading (up to 50%) and reversing drug resistance. nih.gov nih.gov

Microencapsulation Techniques

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to produce microcapsules, which can offer controlled release and protection of the core material. nih.govnih.gov This technique is distinct from nanoparticle formation and is widely used in the pharmaceutical industry to improve drug delivery. nih.gov

Various methods can be employed for microencapsulation, including coacervation, spray drying, and fluidized bed coating. rsc.org The choice of technique and the coating material (often a polymer) allows for the precise control over the release rate and profile of the encapsulated drug. nih.gov For a water-soluble compound like Sodium Aescinate, techniques such as double emulsion or spray drying would be particularly relevant.

While specific research on the microencapsulation of Sodium Aescinate is limited, related studies on its active component, escin (B49666), provide valuable insights. For instance, a study published in the Journal of Microencapsulation investigated the optimization of β-aescin encapsulation within PLGA nanoparticles, a material commonly used for both micro- and nano-encapsulation. medscape.com Such studies lay the groundwork for developing microencapsulated forms of Sodium Aescinate to potentially achieve sustained release profiles, protect the compound from degradation, and improve its oral bioavailability.

Interdisciplinary Approaches in Sodium Aescinate Research

The full therapeutic potential of Sodium Aescinate is being unlocked through collaborations that bridge pharmacology with other scientific disciplines. The integration of biomedical engineering, in particular, is leading to the development of novel biomaterials that can serve as advanced platforms for Sodium Aescinate delivery.

Integration with Biomedical Engineering for Novel Biomaterials

Biomedical engineering focuses on creating materials and devices to solve medical and biological problems. In the context of Sodium Aescinate, this involves incorporating the drug into engineered biomaterials like hydrogels to create therapeutic scaffolds or topical delivery systems.

A recent groundbreaking study demonstrated this integration by developing a Sodium Aescinate-loaded chiral supramolecular hydrogel for the treatment of lymphedema. nih.gov Lymphedema is a condition of chronic swelling that is difficult to treat. The researchers prepared a hydrogel that could be applied topically, offering a safer alternative to the intravenous administration of Sodium Aescinate. nih.gov

Bioinformatic and Chemoinformatic Tools for Data Analysis and Prediction

The study of Sodium Aescinate is increasingly benefiting from the integration of bioinformatic and chemoinformatic tools to analyze complex biological data and predict its therapeutic potential. These computational approaches are pivotal in elucidating the mechanisms of action, identifying new molecular targets, and streamlining the drug discovery process for this natural compound.

Bioinformatics plays a crucial role in managing and interpreting the vast amounts of data generated from genomics, proteomics, and transcriptomics studies. In Sodium Aescinate research, these tools can be applied to analyze gene expression changes in cells or tissues upon treatment, helping to identify the signaling pathways modulated by the compound. nih.gov For instance, analyzing transcriptomic data from microglia treated with Sodium Aescinate can reveal the full spectrum of anti-inflammatory gene regulation beyond already-known pathways. mdpi.com

Chemoinformatics focuses on the analysis of chemical data and the prediction of compound properties. nih.gov Tools such as molecular docking have been successfully employed in Sodium Aescinate research. Molecular docking simulations predict how Sodium Aescinate binds to specific protein targets. frontiersin.org A notable application has been in studying its interaction with core proteins of the NF-κB signaling pathway, a key regulator of inflammation. frontiersin.org These simulations provide insights into the binding affinity and specific interactions, helping to explain the compound's potent anti-inflammatory effects at a molecular level. frontiersin.org

The convergence of these computational tools offers a powerful platform for advancing Sodium Aescinate research. By predicting potential biological targets and understanding structure-activity relationships, these methods accelerate the identification of new therapeutic applications and guide the development of potentially more effective derivatives. nih.govjptcp.com

Table 1: Application of Computational Tools in Sodium Aescinate Research

Tool Type Specific Tool/Technique Application in Sodium Aescinate Research Reference
Bioinformatics Gene Ontology (GO) Enrichment Analysis Identifies biological processes and pathways affected by Sodium Aescinate treatment by analyzing differentially expressed genes. mdpi.com
Pathway Analysis (e.g., KEGG) Maps the specific signaling pathways, such as inflammatory or apoptosis pathways, that are modulated by Sodium Aescinate. nih.gov
Chemoinformatics Molecular Docking Predicts the binding mode and affinity of Sodium Aescinate to protein targets, such as components of the NF-κB pathway. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Models the relationship between the chemical structure of Sodium Aescinate and its biological activity to predict the efficacy of related compounds. nih.gov

Unexplored Biological Activities and Novel Research Applications in Preclinical Contexts

While Sodium Aescinate is well-regarded for its anti-inflammatory, anti-edema, and venotonic properties, ongoing preclinical research is uncovering a broader spectrum of biological activities and novel therapeutic applications. nih.govnih.gov These emerging areas of investigation highlight the compound's potential to address a variety of pathological conditions.

One of the most promising frontiers is in neuroprotection . Studies have demonstrated that Sodium Aescinate can inhibit the activation of microglia, the primary immune cells in the central nervous system. nbinno.comnbinno.com By mitigating microglial activation and the subsequent release of pro-inflammatory mediators, Sodium Aescinate exerts a neuroprotective effect in models of traumatic brain injury. frontiersin.org This suggests its potential application in other neuroinflammatory and neurodegenerative disorders where microglial activation is a key pathological feature. frontiersin.orgnbinno.com

Another novel application is in metabolic disorders and associated complications . Research in diabetic rat models has shown that topical application of Sodium Aescinate can significantly accelerate cutaneous wound healing. selleckchem.com This effect is attributed to its anti-inflammatory and antioxidant activities, which are crucial for overcoming the impaired healing processes seen in diabetes. selleckchem.comresearchgate.net

Furthermore, the antioxidant and immunomodulatory properties of Sodium Aescinate are being explored in the context of cancer therapy. In a preclinical model of hepatocellular carcinoma, Sodium Aescinate demonstrated an ability to reduce oxidative injury and enhance immunity. mdpi.comnih.gov It was shown to decrease levels of oxidative stress markers like malondialdehyde (MDA) while increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). mdpi.comnih.gov This dual action of reducing oxidative stress and boosting the immune response suggests a potential supportive role in oncology. mdpi.com

The analgesic effects of Sodium Aescinate are also an area of active investigation, with studies indicating its potential to alleviate neuropathic pain and bone cancer pain, possibly through the inhibition of microglial activation and neuroinflammation. researchgate.net These findings open up new avenues for the application of Sodium Aescinate in complex and chronic pain management.

Table 2: Emerging Preclinical Applications of Sodium Aescinate

Research Area Preclinical Model Key Findings Potential Application Reference(s)
Neuroprotection Traumatic Brain Injury (TBI) and Lipopolysaccharide-induced neuroinflammation in mice Inhibited microglial activation; reduced production of pro-inflammatory cytokines (TNF-α, IL-6); attenuated phosphorylation of the NF-κB pathway. Treatment of neuroinflammatory conditions and neurodegenerative diseases. frontiersin.org
Wound Healing Excision skin wound in streptozotocin-induced diabetic rats Accelerated wound closure; promoted compact collagen deposition and epithelial regeneration. Management of chronic wounds, particularly in diabetic patients. selleckchem.comresearchgate.net
Oncology Support Hepatocellular carcinoma (HCC) mouse model Decreased oxidative injury (reduced MDA, increased SOD, CAT, GSH-Px); enhanced immunity (reduced pro-inflammatory cytokines). Supportive therapy to mitigate oxidative stress and enhance immune function during cancer treatment. mdpi.comnih.gov

| Pain Management | Chronic constriction injury (CCI) model of neuropathic pain in mice | Alleviated neuropathic pain, potentially by suppressing microglia and neuroinflammation via the JNK/p38 signaling pathway. | Treatment for chronic neuropathic pain. | researchgate.net |

Q & A

Q. How can researchers optimize Sodium Aescinate’s bioavailability through formulation parameters?

  • Methodological Answer: Test nanoemulsions or liposomal carriers in in situ intestinal perfusion models. Assess bioavailability via AUC comparisons in pharmacokinetic studies. Utilize factorial design experiments to optimize variables (e.g., surfactant concentration, particle size) .

Methodological Guidelines from Evidence

  • Hypothesis Testing : Align research questions with PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to ensure specificity .
  • Data Integrity : Organize raw datasets with metadata (e.g., instrument calibration logs) and store them in FAIR-compliant repositories .
  • Literature Review : Use systematic search strategies (e.g., Boolean operators) in databases like PubMed/Scopus, and appraise sources via PRISMA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.